molecular formula C8H11NO2 B11748490 1-(Morpholin-3-yl)but-3-yn-1-one

1-(Morpholin-3-yl)but-3-yn-1-one

Cat. No.: B11748490
M. Wt: 153.18 g/mol
InChI Key: VYMMSBFNTLIXOG-UHFFFAOYSA-N
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Description

1-(Morpholin-3-yl)but-3-yn-1-one is a morpholine derivative characterized by a ketone group at the 1-position of a but-3-ynyl chain and a morpholine ring attached to the 3-position. This compound combines the electron-rich morpholine moiety with a terminal alkyne, making it a versatile intermediate in organic synthesis, particularly for click chemistry, cycloadditions, or as a precursor for bioactive molecules.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-morpholin-3-ylbut-3-yn-1-one

InChI

InChI=1S/C8H11NO2/c1-2-3-8(10)7-6-11-5-4-9-7/h1,7,9H,3-6H2

InChI Key

VYMMSBFNTLIXOG-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)C1COCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Morpholin-3-yl)but-3-yn-1-one typically involves the reaction of morpholine with a suitable alkyne precursor under controlled conditions. One common method involves the use of propargyl bromide and morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(Morpholin-3-yl)but-3-yn-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(Morpholin-3-yl)but-3-yn-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Morpholin-3-yl)but-3-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Morpholin-3-yl)but-3-yn-1-one with structurally related morpholine derivatives, focusing on molecular properties, synthesis, and applications.

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Features Synthesis Insights Applications/Reactivity
This compound Not available C₈H₁₁NO₂ ~153.18 (estimated) Alkyne at position 3; ketone at position 1. Likely synthesized via nickel-catalyzed carbonylation (analogous to ) . Potential for click chemistry or drug derivatization.
1-(Morpholin-3-yl)but-3-yn-2-one 1598860-18-4 C₈H₁₁NO₂ 153.18 Alkyne at position 3; ketone at position 2. No direct synthesis data; purification via silica chromatography inferred . Unclear; structural analog for reactivity studies.
1-(Morpholin-3-yl)propan-1-one 1602804-88-5 C₇H₁₃NO₂ 143.18 Shorter chain (propanone); ketone at position 1. Discontinued commercial product; synthesis likely involves acylation of morpholine . Lab-scale intermediates; limited pharmacological use.
1-(Morpholin-3-yl)propan-2-one hydrochloride 1461715-62-7 C₇H₁₄ClNO₂ 179.65 Propan-2-one backbone; hydrochloride salt. Synthesized via HCl treatment of the base compound; high purity (≥95%) . Pharmaceutical candidate due to enhanced solubility.
1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one 1394116-62-1 C₁₁H₁₃NO₃ 195.22 Furan substituent; ethanone backbone. No synthesis details; purity 98% (Fluorochem) . Heterocyclic drug design; potential antimicrobials.

Key Structural and Functional Differences

Backbone Length and Substituents: The but-3-yn-1-one derivative features a four-carbon chain with a terminal alkyne, distinguishing it from shorter analogs like propan-1-one or ethanone derivatives. This alkyne enables unique reactivity, such as Huisgen cycloaddition . The position of the ketone (1- vs. 2-) alters electronic properties and steric accessibility. For example, 1-(Morpholin-3-yl)but-3-yn-2-one () may exhibit different hydrogen-bonding patterns compared to the 1-ketone isomer .

Synthesis Methods: Nickel-catalyzed carbonylation () is a viable route for alkyne-containing morpholine derivatives, yielding high-purity products (e.g., 82–85% for difluoroalkyl butynones) . Acylation with AlCl₃ () could introduce ketone groups to morpholine rings, though specific protocols for the target compound are undocumented .

Physicochemical Properties :

  • Molecular weight and solubility vary with backbone length. The hydrochloride salt () enhances aqueous solubility, critical for drug formulations .
  • Alkyne-containing derivatives (e.g., but-3-yn-1-one) are more reactive toward electrophiles compared to saturated analogs like propan-1-one.

Applications :

  • Morpholine derivatives with alkynes are pivotal in click chemistry for bioconjugation (e.g., antibody-drug conjugates) .
  • Furan-substituted analogs () may serve as scaffolds for antimicrobial agents due to heterocyclic bioactivity .

Biological Activity

1-(Morpholin-3-yl)but-3-yn-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in drug discovery, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H13_{13}NO, featuring a morpholine ring and a butynyl group. The unique structure contributes to its reactivity and potential therapeutic applications. The morpholine component enhances the compound's ability to interact with biological targets, while the butynyl group introduces significant chemical reactivity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting various biochemical pathways. Its ability to bind to active sites of enzymes can modulate their activity, leading to significant biological effects.
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further investigation as an antibacterial agent. It has been noted for its effectiveness against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) in the range of 0.25–1 μg/mL .

Biological Activity Summary

Activity Type Description
AntimicrobialEffective against MRSA and Vancomycin-resistant Enterococcus (VRE) .
AnticancerExhibits cytotoxic effects on various cancer cell lines, including MDA-MB-231.
Enzyme InhibitionPotential inhibitor of specific enzymes involved in cancer progression and inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : Research demonstrated that the compound significantly inhibits cell proliferation in breast cancer cell lines (e.g., MDA-MB-231), with IC50_{50} values indicating potent activity . The selectivity index suggests a favorable therapeutic window compared to non-cancerous cells.
  • Antimicrobial Efficacy : A study highlighted the compound's effectiveness against various bacterial strains, showcasing its potential as a new class of antibacterial agents . Its capability to disrupt biofilm formation further enhances its therapeutic prospects.
  • Mechanistic Insights : Interaction studies using fragment-based screening techniques revealed that this compound binds to specific proteins, providing insights into its mechanism of action and potential pathways affected by treatment.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structure Features Unique Properties
4-(But-3-YN-1-YL)morpholineMorpholine ring with butynyl substitutionKey pharmacophore in kinase inhibition
3-(Morpholin-4-YL)propionic acidMorpholine ring with propionic acid substitutionSignificant in synthesizing biologically active compounds
4-(Pyrimidin-4-YL)morpholinesMorpholine ring substituted with pyrimidineImportant in drug discovery

The distinct combination of the morpholine ring and the butynyl moiety in this compound imparts unique reactivity profiles and potential applications that differ from those of its analogs.

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